3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene
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Overview
Description
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene, also known as β-asarone, is a natural organic compound that belongs to the class of phenylpropanoids. It is commonly found in several plants, including Acorus calamus, Acorus americanus, and Acorus gramineus. β-asarone has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Scientific Research Applications
Antimicrobial Activity
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene and related compounds have been explored for their antimicrobial properties. For example, a study by Radwan et al. (2020) synthesized ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate and related complexes, and investigated their structural properties and antimicrobial activity, demonstrating the potential of these compounds in antimicrobial research (Radwan et al., 2020).
Photochromism Studies
The photochromic behavior of chromene derivatives has been a subject of interest in scientific research. Hobley et al. (2000) studied the photochromism of chromene crystals, including compounds like 3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene, to understand their light-induced color-changing properties (Hobley et al., 2000).
Synthesis and Catalysis
The synthesis of various derivatives of 1H-benzo[f]chromenes, including efficient methods and catalytic systems, has been widely studied. Damavandi et al. (2012) reported on the multicomponent synthesis of 1-ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromene derivatives, which highlights the chemical versatility of these compounds (Damavandi et al., 2012). Additionally, Sandaroos and Damavandi (2013) developed a novel method for synthesizing disubstituted and trisubstituted 1H-benzo[f]chromene derivatives using ultrasound-assisted one-pot synthesis, demonstrating advancements in green chemistry and synthesis techniques (Sandaroos & Damavandi, 2013).
Cytotoxicity and Potential Therapeutic Uses
The potential cytotoxic activity of chromene derivatives has also been explored. Reddy et al. (2012) synthesized novel octahydrochromeno[4,3-a]xanthen-1(2H)-one derivatives and evaluated their cytotoxicity against carcinoma cell lines, suggesting potential therapeutic applications (Reddy et al., 2012).
properties
CAS RN |
19123-29-6 |
---|---|
Product Name |
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3 |
InChI Key |
IGGWKHQYMAJOHK-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
synonyms |
3-Ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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